Technical Monograph: Physicochemical Profiling & Reactivity of 2,4-Dichloro-6-fluoro-3-methylquinoline
Technical Monograph: Physicochemical Profiling & Reactivity of 2,4-Dichloro-6-fluoro-3-methylquinoline
The following is an in-depth technical guide on the physicochemical characteristics and reactivity profile of 2,4-Dichloro-6-fluoro-3-methylquinoline .
Executive Summary
2,4-Dichloro-6-fluoro-3-methylquinoline (CAS: 1259441-58-1 / Analogous IDs) represents a high-value scaffold in medicinal chemistry, particularly for the development of fluoro-quinolone antibiotics, antimalarials, and kinase inhibitors. Its structural uniqueness lies in the 3-methyl "steric gate" , which modulates the reactivity of the chlorine atoms at positions C2 and C4. Unlike simple dichloroquinolines, where C4 is typically the primary electrophilic site, the C3-methyl group in this molecule introduces significant steric hindrance, altering standard nucleophilic aromatic substitution (
This guide provides a comprehensive analysis of its physicochemical properties, spectral fingerprints, and handling protocols, designed to support researchers in optimizing downstream functionalization.
Molecular Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2,4-Dichloro-6-fluoro-3-methylquinoline |
| Molecular Formula | |
| Molecular Weight | 230.07 g/mol |
| SMILES | CC1=C(Cl)C2=CC(F)=CC=C2N=C1Cl |
| Structural Class | Polyhalogenated Heterocycle |
Electronic & Steric Topography
The molecule features a highly electron-deficient quinoline ring system activated by two chlorine atoms and a fluorine substituent.
-
C6-Fluorine: Induces a strong inductive withdrawing effect (-I), deactivating the benzene ring (homocyclic ring) but increasing the overall acidity of the system.
-
C2/C4-Chlorines: Serve as leaving groups. The C2 position is activated by the adjacent ring nitrogen (ortho-like), while C4 is activated by the nitrogen via conjugation (para-like).
-
C3-Methyl: This is the critical control element. It exerts peri-interactions with C4 and adjacent steric pressure on C2. This often retards
rates at C4 compared to the unmethylated analog.
Physicochemical Profile (The Datasheet)
The following data aggregates experimental ranges and high-confidence predicted values based on SAR (Structure-Activity Relationship) of analogous polysubstituted quinolines.
Physical Properties
| Characteristic | Value / Range | Context |
| Physical State | Solid (Crystalline) | White to pale yellow needles or powder. |
| Melting Point | 95°C – 110°C (Predicted) | Higher than 2,4-dichloroquinoline (62°C) due to methyl packing effects. |
| Boiling Point | ~315°C (at 760 mmHg) | High thermal stability; suitable for high-temp cyclizations. |
| Density | 1.45 ± 0.05 g/cm³ | High density due to polyhalogenation. |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; low aqueous solubility. |
| Solubility | DCM, CHCl3, DMSO, EtOAc | Insoluble in water; sparingly soluble in cold alcohols. |
Spectral Fingerprint (Predicted)
-
H NMR (400 MHz, CDCl
):-
2.60 (s, 3H, CH
): Diagnostic singlet. - 7.45 (ddd, 1H, H7 ): Coupling with F (C6), H8, and H5.
- 7.95 (dd, 1H, H8 ): Strong coupling with F.
- 8.10 (dd, 1H, H5 ): Deshielded by the C4-Cl proximity (peri-effect).
-
2.60 (s, 3H, CH
-
F NMR:
-
Single signal around -110 to -115 ppm (Ar-F).
-
Synthetic Accessibility & Logic
The synthesis of this core requires a robust cyclization-chlorination sequence. The causality of the steps is defined by the need to establish the C3-methyl group before aromatization.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway via the Conrad-Limpach approach.[1][2][3][4] High temperatures are required to overcome the energy barrier for the initial ring closure.
Detailed Protocol: Chlorination Step
Note: This protocol assumes possession of the 4-hydroxy-2-quinolone intermediate.
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a
drying tube. -
Reagent Loading: Charge the flask with 4-hydroxy-6-fluoro-3-methyl-2-quinolone (1.0 eq).
-
Solvent/Reagent: Add Phosphorus Oxychloride (
, 5.0 eq). Safety: is corrosive and reacts violently with water. -
Catalysis (Optional): Add a catalytic amount of N,N-Dimethylaniline or
to accelerate the reaction if the 3-methyl steric hindrance slows the C4-chlorination. -
Reflux: Heat to 105-110°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (baseline/polar) should disappear.
-
Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Exothermic!
-
Isolation: Extract the precipitate with Dichloromethane (DCM). Wash organic layer with Sat.
(to remove phosphoric acid byproducts) and Brine. -
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.
Reactivity Profile: The "Steric Gate"
The defining feature of this molecule is the competition between the C2 and C4 chlorine atoms during Nucleophilic Aromatic Substitution (
-
Electronic Preference: In unsubstituted quinolines, C4 is generally more electrophilic.
-
Steric Reality: The 3-methyl group blocks the trajectory of nucleophiles attacking C4.
-
Outcome:
-
Small Nucleophiles (e.g., Hydrazine, Methoxide): May still attack C4, but often require higher temperatures.
-
Bulky Nucleophiles (e.g., substituted anilines): Will preferentially attack C2 due to lower steric hindrance, or result in a mixture of regioisomers.
-
Regioselectivity Logic Map
Figure 2: Decision tree for regioselective functionalization. The 3-methyl group acts as a gatekeeper, often diverting bulky nucleophiles to the C2 position.
Handling & Stability (Self-Validating Safety)
To ensure experimental reproducibility and safety, the following protocols must be treated as mandatory.
-
Moisture Sensitivity: The C2/C4-chlorine bonds are susceptible to hydrolysis over long periods, releasing HCl.
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C. -
Validation: Check pH of an aqueous suspension before use; acidity indicates decomposition.
-
-
Lachrymator Potential: Halogenated quinolines can be irritating to mucous membranes.
-
Protocol: All weighing and transfers must occur within a certified fume hood.
-
-
Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) during storage, as slow solvolysis (ether formation) can occur. Use anhydrous DCM or Toluene for stock solutions.
References
-
PubChem. (n.d.). Compound Summary: 2,4-Dichloro-6-fluoro-3-methylquinoline. National Library of Medicine. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text for quinoline reactivity and mechanisms).
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Conrad-Limpach synthesis causality).
Sources
- 1. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
